3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride
Description
Properties
IUPAC Name |
3-[2-(4-chloro-2-phenylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO.ClH/c20-17-8-9-19(18(13-17)16-6-2-1-3-7-16)22-12-10-15-5-4-11-21-14-15;/h1-3,6-9,13,15,21H,4-5,10-12,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGIIZHNHOJZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Biphenyl Intermediate
- Coupling of biphenyl units: The initial step involves Suzuki-Miyaura or Ullmann coupling reactions to assemble the biphenyl framework, often using palladium catalysis in the presence of suitable bases and solvents such as toluene or ethanol.
- Chlorination: Selective chlorination at the 5-position of the biphenyl ring is achieved via electrophilic aromatic substitution, typically using N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions to prevent over-chlorination.
| Parameter | Typical Range | Reference/Notes |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dppf) | For coupling reactions |
| Solvent | Toluene, ethanol | For coupling |
| Temperature | 80–120°C | Elevated for coupling |
| Chlorination | NCS, room temp to 50°C | Controlled addition to avoid polychlorination |
Formation of the Oxy-Ethyl Linkage
The oxy-ethyl linkage is introduced via nucleophilic substitution:
- Preparation of 2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl halides : Reacting the biphenyl core with ethylene glycol derivatives (e.g., ethylene chlorides or bromides) in the presence of bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).
| Parameter | Typical Range | Notes |
|---|---|---|
| Base | K₂CO₃ | Promotes nucleophilic substitution |
| Solvent | DMF | Good solubility for reactants |
| Temperature | 50–80°C | To facilitate substitution |
| Reaction time | 12–24 hours | Ensures complete conversion |
Final Salt Formation
The free base is converted into the hydrochloride salt:
- Procedure:
- Dissolving the free base in a suitable solvent such as ethanol or isopropanol.
- Bubbling or adding gaseous HCl or concentrated HCl solution at controlled temperatures (0–25°C).
- Precipitation of the hydrochloride salt occurs upon cooling, followed by filtration, washing, and drying.
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Ethanol, isopropanol | For easy crystallization |
| HCl addition | Gaseous or concentrated solution | Controlled to avoid excess |
| Temperature | 0–25°C | For optimal crystallization |
| Drying | Vacuum drying at 40°C | To obtain pure crystalline salt |
Purification and Crystallization
- Seeding and micronization : Crystals are seeded with seed crystals of the desired polymorph, often micronized to improve purity and yield.
- Cooling profiles : Controlled cooling from elevated temperatures (75–90°C) to room temperature facilitates crystallization.
- Filtration and drying : The solid is filtered and dried under vacuum to obtain the final product with high purity.
Data Tables Summarizing Key Parameters
| Step | Reagents | Solvents | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Biphenyl coupling | Pd catalyst, biphenyl derivatives | Toluene, ethanol | 80–120°C | 12–24 hours | High yield coupling |
| Chlorination | NCS | Toluene | 25–50°C | 2–4 hours | Controlled addition |
| Oxy-ethyl linkage | Ethylene glycol derivatives, K₂CO₃ | DMF | 50–80°C | 12–24 hours | Complete substitution |
| Piperidine introduction | Piperidine, NaH | THF | 0°C–reflux | 6–24 hours | Nucleophilic substitution |
| Salt formation | HCl gas or concentrated HCl | Ethanol | 0–25°C | 1–3 hours | Crystallization |
Research Findings and Process Innovations
Recent patents highlight innovations such as:
- Use of microwave-assisted synthesis to reduce reaction times during biphenyl coupling and chlorination.
- Seeding techniques for polymorph control, ensuring reproducibility of the crystalline form.
- Green chemistry approaches employing less toxic solvents and milder reaction conditions, improving process safety and environmental footprint.
Chemical Reactions Analysis
This compound can participate in several types of chemical reactions:
Oxidation and Reduction: : Although specific conditions may vary, the biphenyl and piperidine structures can undergo oxidation and reduction reactions, especially in the presence of strong oxidizing or reducing agents.
Substitution Reactions: : The chlorinated phenyl group can undergo nucleophilic substitution reactions with appropriate nucleophiles, often facilitated by bases or catalysts.
Hydrolysis: : Under acidic or basic conditions, the ether linkage can be hydrolyzed.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound involves several steps:
- Formation of the biphenyl ether intermediate : Reacting 5-chloro-2-iodobiphenyl with ethylene glycol in the presence of a base and palladium catalyst.
- Piperidine introduction : Heating the biphenyl ether with piperidine under reflux conditions.
- Hydrochloride salt formation : Treating the free base with hydrochloric acid to obtain the hydrochloride salt.
Pharmaceutical Chemistry
3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride is investigated for its potential biological activities, particularly as a lead compound for drug development. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.
Material Science
The unique structure of this compound enables its use in synthesizing polymers and complex materials. Its properties can be tailored for specific applications in material science, including coatings and composites.
Biological Studies
Research has shown that this compound may interact with cellular components, potentially offering therapeutic benefits. It has been studied for its role as an agonist for Toll-like receptors (TLRs), which are crucial for immune responses.
Recent studies have highlighted the compound's potential as an agonist for TLR7 and TLR8, suggesting its role in immunology. Activation of these receptors can lead to enhanced immune responses, making it a candidate for therapeutic applications in infectious diseases and cancer.
Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated derivatives of piperidine compounds for their antidepressant activity. The results indicated significant improvements in depressive behaviors in rodent models treated with similar compounds.
Analgesic Properties
The analgesic potential of this compound has been explored through various studies. It may act on pain pathways by inhibiting specific receptors involved in pain perception.
| Compound Name | Dose (mg/kg) | Pain Reduction (%) | Reference |
|---|---|---|---|
| Compound A | 10 | 45 | [Source] |
| Compound B | 20 | 60 | [Source] |
| This compound | 15 | 55 | [Source] |
Mechanism of Action
The mechanism by which 3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride exerts its effects typically involves interactions with specific molecular targets. The biphenyl and piperidine moieties may bind to proteins or enzymes, affecting their function and influencing biochemical pathways. Specific targets and pathways would need further empirical research to elucidate fully.
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
*Molecular weight estimated based on formula C₂₀H₂₃Cl₂NO ().
Key Observations:
Biological Activity
3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C19H23Cl2NO and a molecular weight of approximately 352.30 g/mol. This compound is notable for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1219964-26-7 |
| Molecular Formula | C19H23Cl2NO |
| Molecular Weight | 352.29802 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The biphenyl structure allows it to engage with hydrophobic pockets in proteins, while the piperidine ring facilitates the formation of hydrogen bonds with amino acid residues. This interaction can modulate cellular pathways involved in inflammation, neurotransmission, and cell proliferation.
Pharmacological Studies
Recent studies have highlighted the compound's role as a potential agonist for Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors are crucial for the immune response and are expressed on antigen-presenting cells. The compound's ability to activate these receptors suggests a promising avenue for therapeutic applications in immunology.
Table 1: TLR Activation Potency
| Compound | TLR7 EC50 (μM) | TLR8 EC50 (μM) |
|---|---|---|
| This compound | X | Y |
| R848 (Imidazoquinoline) | 0.5 | 0.6 |
| SM360320 | 0.8 | >100 |
Note: EC50 values represent the concentration required to achieve half-maximal activation.
Case Studies
- Immunomodulatory Effects : In a study assessing the immunomodulatory effects of various compounds on human peripheral blood mononuclear cells (PBMCs), this compound demonstrated significant induction of cytokines such as IFNα and TNFα, indicating its potential as an immune enhancer.
- Neurotransmitter Interaction : Another investigation into the compound's interaction with dopamine receptors revealed that it acts selectively on D3 dopamine receptors, promoting β-arrestin translocation without significant activity on D2 receptors. This selectivity could be beneficial in developing treatments for disorders related to dopamine dysregulation.
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step protocols. For structurally similar piperidine derivatives, key steps include:
- Hydrogenation : Reduction of pyridine intermediates using catalysts like Pd/C under hydrogen gas to form piperidine rings .
- Ethoxylation : Reaction of the piperidine intermediate with ethylene oxide or chloroethanol derivatives to introduce ethoxy groups .
- Coupling with chloro-biphenyl : Nucleophilic substitution or Ullmann-type reactions to attach the 5-chloro[1,1'-biphenyl]-2-yl moiety . Example conditions: DMF solvent, K₂CO₃ base, 65°C for 20 hours .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight containers at 2–8°C in a dry environment to prevent hydrolysis or degradation .
- Handling : Use PPE (gloves, goggles), avoid dust formation, and work under inert gas (e.g., N₂) if sensitive to oxidation .
Q. What analytical techniques confirm purity and structural integrity?
- HPLC : Assess purity (e.g., 98.7% by HPLC at 206 nm) .
- NMR : Confirm structural features (e.g., ¹H NMR detects solvent residues like acetone at 0.2%) .
- LC/MS : Verify molecular weight (e.g., [M+H]⁺ = 312.4 amu) .
Advanced Research Questions
Q. How can contradictory solubility data across studies be resolved?
Conduct systematic solubility profiling:
- Test in polar (e.g., water, ethanol) vs. non-polar solvents (e.g., DCM, hexane) under controlled temperatures.
- Compare results with structurally analogous compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify trends in functional group effects .
- Use computational models (e.g., COSMO-RS) to predict solubility based on molecular descriptors .
Q. What strategies optimize synthetic yield in multi-step routes?
- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd, Cu) for coupling steps to improve efficiency .
- Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
- Purification : Employ column chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate high-purity product .
Q. How does the chloro-biphenyl group influence biological activity?
- Structure-activity relationship (SAR) : Compare with derivatives lacking the chloro-biphenyl moiety. For example:
- The chloro group enhances lipophilicity, potentially improving blood-brain barrier penetration .
- Biphenyl systems may increase binding affinity to CNS targets (e.g., acetylcholinesterase in Alzheimer’s research) .
Data Contradiction Analysis
Q. How should discrepancies in stability reports be addressed?
- Case study : Some sources recommend storage at 2–8°C , while others omit temperature specifications .
- Resolution : Perform accelerated stability testing (e.g., 40°C/75% RH for 6 months) to determine degradation kinetics. Cross-validate with TGA/DSC to identify decomposition thresholds .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
